molecular formula C12H20BrNO2 B2870981 Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate CAS No. 2138824-00-5

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate

Cat. No. B2870981
CAS RN: 2138824-00-5
M. Wt: 290.201
InChI Key: SJDSFQOGWBCCFH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 169457-73-2 . It has a molecular weight of 292.22 and its IUPAC name is tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C in a sealed, dry environment . It has a predicted boiling point of 325.8±35.0 °C and a predicted density of 1.335±0.06 g/cm3 .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-[(E)-2-bromoethenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4,7,10H,5-6,8-9H2,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDSFQOGWBCCFH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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